molecular formula C12H14N4O3S2 B2485092 1-(3,4-Dimethoxyphenyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea CAS No. 922815-70-1

1-(3,4-Dimethoxyphenyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2485092
CAS No.: 922815-70-1
M. Wt: 326.39
InChI Key: KGERNDFXFPUXGR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is a useful research compound. Its molecular formula is C12H14N4O3S2 and its molecular weight is 326.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

A study on the reactivity of 1,2,5-thiadiazole derivatives with nucleophiles has shed light on the chemical behavior of thiadiazolyl ureas, highlighting their potential for forming new compounds through addition reactions. This research provides foundational knowledge for synthesizing novel derivatives with potential applications in materials science and organic synthesis (Caram et al., 2004).

Agricultural Applications

Research into urea compounds containing pyrimidine and 1,3,4-thiadiazole rings has explored their herbicidal activities. These compounds, designed and synthesized for agricultural use, have shown moderate inhibitory activities against certain plant species, suggesting potential utility in weed control (Sheng Zilian, 2014).

Methodological Advancements

A novel method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation has been developed. This efficient approach enhances the synthesis process, potentially facilitating the production of these compounds for various applications (Kejian Li & Wenbin Chen, 2008).

Antioxidant Activity

A series of new thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and evaluated for their in vitro antioxidant activity. Some compounds exhibited potent activity, suggesting their potential as antioxidant agents (M. V. Bhaskara Reddy et al., 2015).

Energy Applications

The use of organo-sulfur compounds, including derivatives of 1,3,4-thiadiazole, as redox couples in sensitization-based solar cells presents a novel application. This approach, utilizing metal-free polymer counter electrodes, highlights the potential of thiadiazole derivatives in renewable energy technologies (M. Rahman et al., 2018).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c1-18-8-5-4-7(6-9(8)19-2)13-10(17)14-11-15-16-12(20-3)21-11/h4-6H,1-3H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGERNDFXFPUXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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